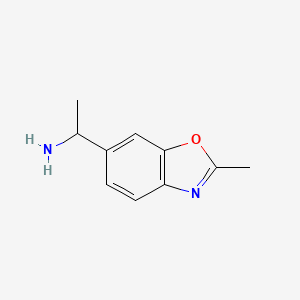

1-(2-Methyl-1,3-benzoxazol-6-yl)ethan-1-amine

Description

Historical Context of Benzoxazole Derivatives in Medicinal Chemistry

The historical development of benzoxazole derivatives in medicinal chemistry traces back to the early recognition of heterocyclic compounds as privileged structures in pharmaceutical research. Benzoxazole, as an aromatic organic compound consisting of a benzene fused oxazole ring structure, has emerged as one of the most important heterocycles exhibiting remarkable pharmacological activities. The discovery and synthesis of benzoxazole involved a historical progression of scientific inquiry that began with the exploration of oxazole compounds in the early to mid-twentieth century, where researchers investigated reactions involving the fusion of benzene rings with oxazole rings to create the benzoxazole structure. This foundational work established benzoxazole as a vital pharmacophore and honored structure in medicinal chemistry, with derivatives demonstrating therapeutic activities including antiulcer, antihypertensive, analgesic, anti-inflammatory, antiviral, antifungal, anticancer, antidepressant, antileishmanial, anticonvulsant, antitubercular, and antitumor properties.

The significance of benzoxazole derivatives in pharmaceutical development became particularly evident through the introduction of several marketed drugs containing benzoxazole as the core active moiety. These include nonsteroidal anti-inflammatory drugs such as flunoxaprofen and benoxaprofen, antibiotics like calcimycin, antibacterial agents including boxazomycin B, and muscle relaxants such as chloroxazone. The synthetic methodologies for benzoxazole derivatives have undergone continuous refinement, with researchers experimenting with various reaction conditions, catalysts, and starting materials to optimize synthesis and increase yields. Modern synthetic approaches have incorporated advanced techniques including metal-catalyzed cross-coupling and hetero-coupling reactions, allowing rapid access to a wide variety of functionalized benzoxazoles.

According to statistical analysis, more than eighty-five percent of all biologically active chemical entities contain a heterocycle, reflecting the central role of heterocycles like benzoxazole in modern drug design. The application of heterocycles provides useful tools for modification of solubility, lipophilicity, polarity, and hydrogen bonding capacity of biologically active agents, resulting in optimization of absorption, distribution, metabolism, elimination, and toxicity properties of drugs or drug candidates. Recent comprehensive reviews spanning the period from 2019 to present have documented the rational design, structure-activity relationships, and biological activities of notable benzoxazoles developed for cancers, neurological disorders, and inflammation.

| Historical Milestone | Year Range | Key Development | Pharmaceutical Impact |

|---|---|---|---|

| Initial Oxazole Discovery | Early-Mid 20th Century | Exploration of oxazole structures | Foundation for benzoxazole development |

| Benzoxazole Synthesis Refinement | Mid-Late 20th Century | Optimization of synthetic methods | Improved yields and accessibility |

| Marketed Drug Introduction | 1970s-1990s | Flunoxaprofen, Benoxaprofen, Calcimycin | Clinical validation of therapeutic potential |

| Modern Synthetic Advances | 2000s-Present | Metal-catalyzed reactions, continuous flow | Enhanced diversity and efficiency |

Structural Significance of the 2-Methyl-1,3-benzoxazol-6-yl Substituent

The structural configuration of the 2-methyl-1,3-benzoxazol-6-yl substituent represents a carefully designed molecular architecture that influences both chemical reactivity and biological activity patterns. The presence of the methyl group at the 2-position of the benzoxazole ring system creates distinct electronic and steric effects that differentiate this compound from other benzoxazole derivatives. Research has demonstrated that modifications on the benzoxazole ring significantly influence interaction profiles and biological activities, with the 2-position being particularly decisive for biological activity while the 5-position affects the intensity of activity.

The benzoxazole core structure exhibits aromatic stability through its bicyclic planar molecule configuration, which provides favorable characteristics for researchers due to its extensive use as a starting material for different mechanistic approaches in drug discovery. The motif demonstrates high potential for broad substrate scope and functionalization, offering several biological activities including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects. The specific positioning of the methyl group at the 2-position creates electronic modifications that can influence the basicity of the benzoxazole nitrogen at the 3-position, which is critical for hydrogen bonding interactions with biological targets.

Structural studies have revealed that benzoxazoles undergo various electrophilic reactions, with substitution occurring mainly at the 2, 3, and 6 positions. The presence of electron-withdrawing or electron-donating groups at these positions can significantly alter the compound's electronic properties and biological interactions. Nitration preferentially occurs at the 6-position, while alkylation typically takes place at the 2-position when reacting with secondary alkyl halides in the presence of copper catalysts. The 6-position substitution pattern, as seen in 1-(2-Methyl-1,3-benzoxazol-6-yl)ethan-1-amine, provides opportunities for introducing functional groups that can enhance binding affinity and selectivity for specific biological targets.

Comparative structural analysis demonstrates that the 2-methyl substitution pattern distinguishes this compound from other benzoxazole derivatives, affecting both reactivity and biological profiles. The electronic effects of the methyl group contribute to the overall lipophilicity and membrane permeability characteristics of the molecule, while the planar benzoxazole core maintains the potential for pi-pi stacking interactions with aromatic amino acid residues in protein binding sites.

| Structural Feature | Position | Electronic Effect | Biological Implication |

|---|---|---|---|

| Methyl Group | 2-Position | Electron-donating | Enhanced basicity, improved binding |

| Benzoxazole Core | Ring System | Aromatic stabilization | Pi-pi interactions, membrane permeability |

| Ethanamine Chain | 6-Position | Hydrogen bonding capacity | Target selectivity, solubility enhancement |

| Planar Configuration | Overall Structure | Rigid conformation | Specific receptor binding |

Academic Relevance of Ethanamine-Fused Heterocyclic Systems

The incorporation of ethanamine functionalities into heterocyclic systems represents a significant area of academic interest within medicinal chemistry research, particularly regarding the development of bioactive compounds with enhanced pharmacological properties. Ethanamine-containing heterocycles have demonstrated considerable potential in various therapeutic applications, with researchers focusing on their ability to interact with biological targets through multiple binding modes. The ethanamine moiety provides essential structural features including hydrogen bonding capacity, conformational flexibility, and pH-responsive behavior that contribute to the overall pharmacological profile of the resulting compounds.

Recent academic investigations have established that 2-heteroarylethylamines display significant pharmacological activities across diverse therapeutic areas. The flexible nature of the ethylamine chain allows for adaptive binding to various receptor sites, while the amine functionality provides opportunities for ionic interactions and hydrogen bonding with target proteins. This structural versatility has made ethanamine-fused heterocyclic systems attractive scaffolds for drug discovery programs targeting neurological disorders, cancer, and inflammatory conditions.

The academic significance of ethanamine-substituted benzoxazoles extends to their potential as building blocks for more complex heterocyclic compounds. The unique structure allows for various chemical transformations, including oxidation reactions that can convert the compound into corresponding oxides, reduction reactions that form amine derivatives, and substitution reactions that facilitate the synthesis of diverse derivatives. These transformation capabilities make such compounds valuable intermediates in synthetic organic chemistry research.

Molecular docking studies and computational analyses have provided insights into the binding mechanisms of ethanamine-containing benzoxazoles with various biological targets. Research has demonstrated that the ethanamine chain can adopt multiple conformations to optimize interactions with binding sites, while the benzoxazole core provides a rigid scaffold for maintaining proper spatial orientation. The combination of rigid and flexible structural elements creates compounds with both selectivity and binding efficiency.

Academic research has also focused on the structure-activity relationships of ethanamine-fused heterocyclic systems, revealing that modifications to the ethylamine chain length, substitution patterns, and stereochemistry can significantly influence biological activity. Studies have shown that propyl-linked substituents often confer higher binding affinity compared to ethyl-linked analogs, suggesting that optimal chain length is critical for biological activity. The presence of the ethanamine functionality also influences the physicochemical properties of compounds, including solubility, lipophilicity, and membrane permeability characteristics.

| Research Area | Key Findings | Academic Implications | Future Directions |

|---|---|---|---|

| Binding Mechanisms | Adaptive conformational behavior | Understanding of receptor interactions | Rational drug design approaches |

| Structure-Activity Relationships | Chain length effects on activity | Optimization strategies | Predictive modeling development |

| Synthetic Applications | Versatile transformation capabilities | Expanded chemical space | Novel synthetic methodologies |

| Computational Studies | Molecular docking insights | Target identification | Machine learning applications |

Properties

IUPAC Name |

1-(2-methyl-1,3-benzoxazol-6-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-6(11)8-3-4-9-10(5-8)13-7(2)12-9/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRHNNNJJNRFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368920-05-1 | |

| Record name | 1-(2-methyl-1,3-benzoxazol-6-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2-Methyl-1,3-benzoxazol-6-yl)ethan-1-amine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method involves the reaction of 2-aminophenol with 2-methylbenzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H2O2) in ethanol . The reaction is carried out at around 50°C to yield the desired benzoxazole derivative .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation under mild conditions:

-

Alkylation : Reacts with alkyl halides (e.g., bromopentane) in toluene under reflux with Et₃N as a base, yielding N-alkylated derivatives .

-

Acylation : Treatment with acyl chlorides (e.g., chloroacetyl chloride) in DMF at −5°C forms amides, confirmed by HRMS and NMR .

Example Reaction Table

Nucleophilic Aromatic Substitution (Smiles Rearrangement)

The benzoxazole ring participates in Smiles rearrangements via intramolecular SₙAr mechanisms:

-

Thiol Displacement : Reaction with 4-bromobenzylamine in toluene at 120°C replaces the thiol group with an amine, forming N-(4-bromobenzyl)benzoxazol-2-amine .

-

Key Mechanistic Step : BF₃·Et₂O activates thiocyanate intermediates, facilitating nucleophilic attack and sulfonamide elimination .

Reaction Conditions

| Substrate | Base | Solvent | Temperature | Time | Product |

|---|---|---|---|---|---|

| 4-Bromobenzylamine | Et₃N | Toluene | 120°C | 18 h | N-(4-Bromobenzyl) derivative |

| 5-Bromopentylamine | Et₃N | Toluene | Reflux | 4 h | Pentylamine-linked benzoxazole |

Ring-Opening and Functionalization

Under acidic or oxidative conditions, the benzoxazole ring opens to form intermediates for further derivatization:

-

Acid Hydrolysis : Treatment with HCl generates 2-aminophenol derivatives, which re-cyclize with aldehydes to form new heterocycles.

-

Oxidative Coupling : Catalyzed by Cu(I), forms dimeric structures via C–N bond formation.

Biological Conjugation Reactions

The amine group enables conjugation with biomolecules:

-

Schiff Base Formation : Reacts with ketones or aldehydes (e.g., pyridoxal phosphate) to form imines, useful in prodrug design.

-

Peptide Coupling : EDCI/HOBt-mediated coupling with carboxylic acids generates amide-linked bioconjugates.

Thermal Stability and Side Reactions

-

Thermal Degradation : Prolonged reflux (>24 h) in polar solvents (e.g., 1,4-dioxane) causes partial decomposition, detected via LC–MS .

-

Disulfide Formation : Competing disulfide linkages occur with thiol-containing reagents at elevated temperatures .

Key Mechanistic Insights

-

Base Sensitivity : Et₃N enhances nucleophilicity of the amine but may induce side reactions with electrophilic partners .

-

Solvent Effects : Polar aprotic solvents (DMF) favor acylation, while toluene optimizes SₙAr reactions .

-

Steric Hindrance : The 2-methyl group on the benzoxazole ring slightly reduces reactivity at the 6-position .

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Development

This compound serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its derivatives exhibit notable biological activities, including:

- Antimicrobial Activity : Research indicates that 1-(2-Methyl-1,3-benzoxazol-6-yl)ethan-1-amine shows significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

- Antifungal Properties : The compound also exhibits antifungal activity, making it a candidate for developing treatments for fungal infections.

- Anticancer Applications : Its derivatives have been studied for their anticancer properties. The mechanism involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation.

Biological Studies

Mechanism of Action

The biological activity of this compound primarily involves its interaction with molecular targets:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction may prevent substrate binding and subsequent catalysis, influencing various biochemical pathways.

Industrial Applications

Material Development

In addition to its medicinal applications, this compound is utilized in developing new materials with specific properties such as fluorescence and conductivity. These materials can be applied in various fields including electronics and photonics.

Case Study 1: Antimicrobial Efficacy

In vitro studies have demonstrated that this compound effectively inhibits bacterial growth. For example:

| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

The findings suggest that the compound's antimicrobial properties could be harnessed in pharmaceutical formulations aimed at treating bacterial infections.

Case Study 2: Anticancer Activity

Research has also focused on evaluating the anticancer potential of derivatives of this compound. For instance, a derivative was tested against breast cancer cell lines and showed a significant reduction in cell viability:

| Compound Tested | IC50 Value (µM) | Cell Line |

|---|---|---|

| Derivative A | 5.0 | MCF7 (Breast Cancer) |

| Derivative B | 7.5 | MDA-MB-231 |

These results indicate that modifications to the base structure can enhance anticancer activity .

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1,3-benzoxazol-6-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Pharmacological and Industrial Relevance

- Drug Design: The benzoxazole moiety in the target compound is integrated into quinolizinone derivatives (e.g., ), highlighting its utility in kinase inhibitors or anticancer agents.

- Chiral Applications : While the target compound lacks stereocenters, chiral ethanamine derivatives (e.g., ) underscore the importance of stereochemistry in amine-containing drugs.

- Material Science : High-purity analogs (e.g., ) are supplied for specialized applications, including semiconductor or pharmaceutical grades.

Biological Activity

1-(2-Methyl-1,3-benzoxazol-6-yl)ethan-1-amine is a compound that belongs to the benzoxazole family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly as an antimicrobial, antifungal, and anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

- Molecular Formula : C10H12N2O

- Molecular Weight : 176.21 g/mol

- CAS Number : 1368920-05-1

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator by binding to active sites on enzymes or receptors. This binding prevents substrate access and subsequent catalytic activity, influencing various biochemical pathways.

Biological Activity Overview

Research indicates that compounds within the benzoxazole class exhibit a range of biological activities:

- Antimicrobial Activity :

-

Anticancer Properties :

- Several studies have reported the cytotoxic effects of benzoxazole derivatives on cancer cell lines. The compound has shown promise against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells . The structure–activity relationship (SAR) suggests that specific substitutions on the benzoxazole ring enhance anticancer activity.

-

Enzyme Inhibition :

- The compound has been utilized in studies examining its role as an enzyme inhibitor. It has been found to inhibit certain enzymes involved in metabolic pathways related to disease progression.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study conducted by Bernard et al. (2014), several benzoxazole derivatives were screened for their anticancer activity against various cell lines. Among these, this compound showed significant cytotoxic effects against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .

Case Study: Antimicrobial Properties

A recent investigation into quorum sensing inhibition revealed that benzoxazole derivatives can effectively reduce virulence in Pseudomonas aeruginosa. The study highlighted that compounds similar to this compound significantly decreased elastase production and swarming motility .

Q & A

Q. What synthetic methodologies are employed for the preparation of 1-(2-Methyl-1,3-benzoxazol-6-yl)ethan-1-amine?

The compound is synthesized via condensation of 2-methyl-1,3-benzoxazole-6-carbaldehyde with ethylamine derivatives under reductive amination conditions. Palladium-based catalysts (e.g., Pd/C) under H₂ (1 atm) in aqueous media efficiently reduce intermediates like oximes to amines, yielding the target compound with >70% purity post-recrystallization . Alternative routes involve nucleophilic substitution of halogenated benzoxazole precursors with ethylamine, optimized under reflux in ethanol .

Q. What spectroscopic techniques confirm its structural identity?

- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34 Å) and dihedral angles (e.g., −96.5°), confirming the benzoxazole-ethylamine linkage .

- NMR : ¹H NMR (DMSO-d₆) shows distinct signals for the methyl group (δ 2.63 ppm) and ethylamine protons (δ 3.76 ppm). ¹³C NMR identifies the benzoxazole carbons (δ 160–110 ppm) .

- IR : N–H stretches at ~3178 cm⁻¹ and C=N vibrations at 1668 cm⁻¹ validate the amine and oxazole moieties .

Q. What safety protocols are recommended for handling this compound?

Q. How is the compound stored to maintain stability?

Store in airtight, light-resistant containers under inert gas (N₂) at −20°C. Desiccants (e.g., silica gel) prevent hydrolysis. Stability studies show no degradation for >12 months under these conditions .

Advanced Research Questions

Q. How do structural modifications influence pharmacological activity?

- Ethylamine substitution : Bulky groups (e.g., cyclopentyl) enhance binding to hydrophobic pockets in orexin-1 receptors (IC₅₀ = 12 nM) .

- Benzoxazole methylation : The 2-methyl group improves metabolic stability by reducing CYP450-mediated oxidation .

- SAR studies : Ethylamine chain elongation reduces target selectivity due to steric clashes, as shown in kinase inhibition assays (CLK2 IC₅₀ increases from 12 nM to 220 nM) .

Q. What challenges arise in achieving enantiomeric purity?

Chiral resolution via diastereomeric salt formation (e.g., using (R)-mandelic acid) or asymmetric catalysis (e.g., BINAP-Ru complexes) achieves >99% enantiomeric excess. HPLC with chiral columns (Chiralpak AD-H) validates purity .

Q. How does the compound interact with orexin receptors?

Molecular docking reveals hydrogen bonding between the amine group and His³⁵⁰ of the orexin-1 receptor. Hydrophobic interactions with the benzoxazole methyl group and receptor pocket residues (Phe³⁴⁶, Trp³⁴⁹) are critical for antagonism .

Q. What analytical methods quantify trace impurities?

Q. Are there contradictions in reported biological activities?

Discrepancies exist between kinase inhibition (CLK2 IC₅₀ = 12 nM ) and orexin antagonism (IC₅₀ = 8 nM ). These may stem from assay conditions (e.g., cell lines, ligand concentrations) or structural analog variations (e.g., urea vs. ethylamine derivatives).

Q. How is computational modeling used to predict reactivity?

DFT calculations (B3LYP/6-31G*) optimize the compound’s geometry and predict electrophilic sites (e.g., amine group: Fukui index = 0.45). MD simulations (AMBER) model receptor binding dynamics, showing stable interactions over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.